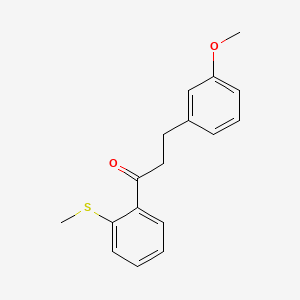

3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone

Description

BenchChem offers high-quality 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-methoxyphenyl)-1-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2S/c1-19-14-7-5-6-13(12-14)10-11-16(18)15-8-3-4-9-17(15)20-2/h3-9,12H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUCBBDHGOGHSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644220 | |

| Record name | 3-(3-Methoxyphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-60-2 | |

| Record name | 3-(3-Methoxyphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2'-Thiomethyl-3-(3-methoxyphenyl)propiophenone: A Comprehensive Technical Guide on Synthesis, Reactivity, and Chemical Profiling

Executive Summary

The compound 2'-thiomethyl-3-(3-methoxyphenyl)propiophenone (IUPAC: 1-(2-(methylthio)phenyl)-3-(3-methoxyphenyl)propan-1-one) is a specialized dihydrochalcone derivative. Characterized by a flexible 1,3-diarylpropan-1-one backbone, it serves as a highly versatile scaffold in medicinal chemistry and drug discovery. The strategic placement of a methylthio ether at the 2'-position and a methoxy group at the 3-position provides unique handles for late-stage functionalization, making it an ideal precursor for the development of kinase inhibitors, antioxidant agents, and anti-inflammatory therapeutics.

This whitepaper provides an in-depth analysis of its physicochemical properties, core chemical reactivity, and validated de novo synthetic workflows.

Structural & Physicochemical Profiling

Unlike their rigid chalcone precursors, dihydrochalcones possess a saturated C2-C3 bond. This rotational freedom allows the molecule to adopt multiple conformations, which is critical for optimizing binding affinity within complex protein pockets.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Structural Implication |

| Molecular Formula | C₁₇H₁₈O₂S | Defines the baseline stoichiometry and mass. |

| Molecular Weight | 286.39 g/mol | Falls well within Lipinski's Rule of 5 (<500 Da), ensuring favorable oral bioavailability. |

| Rotatable Bonds | 7 | High flexibility allows for induced-fit binding in target receptors. |

| Hydrogen Bond Donors | 0 | Highly lipophilic; lacks protic hydrogens. |

| Hydrogen Bond Acceptors | 3 (2 Oxygen, 1 Sulfur) | Capable of interacting with kinase hinge regions or active site residues. |

| LogP (Estimated) | ~3.8 - 4.2 | High lipophilicity; ideal for crossing cell membranes or the blood-brain barrier. |

Core Chemical Properties & Reactivity

As a polyfunctional scaffold, 2'-thiomethyl-3-(3-methoxyphenyl)propiophenone exhibits distinct, orthogonal reactivity across its three primary functional groups:

Thioether Oxidation (Sulfur Reactivity)

The methylthio group (-SCH₃) at the 2'-position is highly susceptible to oxidation. Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), can selectively yield either the sulfoxide or the sulfone[1].

-

Mechanistic Causality: The electron-rich sulfur atom acts as a strong nucleophile, attacking the electrophilic oxygen of the peroxy acid. By strictly controlling the stoichiometry (2.0 equivalents of mCPBA) and maintaining low temperatures, the reaction bypasses the intermediate sulfoxide to quantitatively yield the sulfone[1].

Ether Demethylation (Oxygen Reactivity)

The 3-methoxy group on the distal phenyl ring can be cleaved using strong Lewis acids (e.g., BBr₃ in dichloromethane) to reveal a free phenol.

-

Mechanistic Causality: The Lewis acid coordinates to the ether oxygen, weakening the carbon-oxygen bond. Subsequent nucleophilic attack by the bromide ion on the less sterically hindered methyl group liberates the phenoxide, which is protonated during aqueous workup. This is a critical step in Structure-Activity Relationship (SAR) campaigns to introduce a hydrogen-bond donor.

Carbonyl Enolization (Alpha-Carbon Reactivity)

The α-protons adjacent to the ketone are mildly acidic. Under basic conditions (e.g., LDA at -78 °C), the compound forms a kinetically stable enolate, allowing for downstream α-alkylation, halogenation, or aldol additions.

De Novo Synthesis Workflow

The assembly of the dihydrochalcone backbone is most efficiently achieved via a two-step sequence: a base-catalyzed Claisen-Schmidt condensation followed by chemoselective hydrogenation.

Synthetic workflow and oxidation of 2'-thiomethyl-3-(3-methoxyphenyl)propiophenone.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where the causality behind every reagent choice is explicitly defined.

Protocol A: Synthesis of the Chalcone Intermediate (Claisen-Schmidt Condensation)

-

Preparation: Dissolve 2'-(methylthio)acetophenone (1.0 eq) and 3-methoxybenzaldehyde (1.0 eq) in absolute ethanol (0.5 M concentration).

-

Catalysis: Add aqueous NaOH (40% w/v, 1.5 eq) dropwise while stirring vigorously at room temperature.

-

Causality: Slow addition prevents localized high concentrations of base, which minimizes the Cannizzaro reaction of the aldehyde and suppresses self-condensation of the ketone[2]. The base deprotonates the α-carbon of the acetophenone, forming a resonance-stabilized enolate that attacks the aldehyde[3].

-

-

Reaction & Dehydration: Stir for 12-24 hours. The initial aldol adduct spontaneously dehydrates due to the thermodynamic driving force of forming a highly conjugated α,β-unsaturated system[2].

-

Isolation: Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the precipitated yellow chalcone, wash with cold water, and recrystallize from ethanol.

Protocol B: Chemoselective Hydrogenation to the Dihydrochalcone

-

Preparation: Dissolve the purified chalcone in methanol.

-

Reduction: Add 10% Palladium on Carbon (Pd/C, 0.05 eq) and ammonium formate (HCOONH₄, 5.0 eq).

-

Causality: Ammonium formate decomposes in situ upon mild heating to provide a steady, controlled source of hydrogen gas. This transfer hydrogenation method ensures the chemoselective reduction of the conjugated alkene without over-reducing the carbonyl group or the aromatic rings[4].

-

-

Heating: Reflux the mixture for 2-4 hours until TLC indicates complete consumption of the yellow starting material.

-

Workup: Filter the hot mixture through a pad of Celite.

-

Causality: Celite prevents the finely divided, pyrophoric palladium catalyst from igniting upon exposure to oxygen and ensures a particulate-free filtrate.

-

-

Purification: Concentrate the filtrate under reduced pressure to yield the target 2'-thiomethyl-3-(3-methoxyphenyl)propiophenone as a colorless to pale-yellow oil/solid.

Protocol C: Late-Stage Oxidation to the Sulfone Derivative

-

Preparation: Dissolve the dihydrochalcone in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.

-

Oxidation: Add mCPBA (2.2 eq) portion-wise over 15 minutes.

-

Causality: 2.0+ equivalents are strictly required for complete conversion to the sulfone. The low temperature controls the highly exothermic oxygen-transfer reaction, preventing unwanted side reactions[1].

-

-

Quenching: After 2 hours of stirring at room temperature, quench the reaction with saturated aqueous Na₂S₂O₃.

-

Causality: Sodium thiosulfate reduces any unreacted peroxy species, eliminating explosive hazards prior to solvent evaporation[1].

-

-

Washing: Wash the organic layer with saturated NaHCO₃ to neutralize and remove the m-chlorobenzoic acid byproduct. Dry over MgSO₄ and concentrate.

Analytical Characterization & Validation

Validating the successful conversion of the chalcone to the dihydrochalcone relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The saturation of the alkene fundamentally alters the electronic environment of the molecule.

Table 2: Comparative NMR Diagnostic Peaks

| Structural Feature | Chalcone Intermediate | Dihydrochalcone Target | Diagnostic Rationale |

| C2-C3 Linkage (¹H NMR) | ~7.4 - 7.8 ppm (doublets, J=15.5 Hz) | ~3.0 - 3.3 ppm (multiplets/triplets) | Reduction of the sp² hybridized alkene to sp³ hybridized alkanes shifts the protons significantly upfield. The J=15.5 Hz in the chalcone confirms trans (E) geometry. |

| Carbonyl (¹³C NMR) | ~190 ppm | ~199 ppm | The loss of α,β-conjugation removes electron delocalization from the carbonyl, deshielding the carbon and shifting it further downfield. |

| Methoxy (-OCH₃) | ~3.8 ppm (singlet, 3H) | ~3.8 ppm (singlet, 3H) | Remains unaffected by the hydrogenation step; serves as an internal integration standard. |

| Methylthio (-SCH₃) | ~2.4 ppm (singlet, 3H) | ~2.4 ppm (singlet, 3H) | Remains unaffected by the hydrogenation step. |

| Mass Spectrometry | m/z 285.1 [M+H]⁺ | m/z 287.1 [M+H]⁺ | The addition of two hydrogen atoms (+2 Da) confirms successful reduction. |

References

-

National Institutes of Health (NIH) / PMC. "Chalcone: A Privileged Structure in Medicinal Chemistry".[Link]

-

ResearchGate. "Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones".[Link]

-

Der Pharma Chemica. "Selective Oxidation of Organosulphides using m-CPBA as oxidant".[Link]

Sources

Technical Guide: Dihydrochalcone Derivatives with Ortho-Thiomethyl Group

This technical guide details the design, synthesis, and biological profiling of Dihydrochalcone (DHC) derivatives bearing an ortho-thiomethyl group . This specific structural motif—where a methoxy (

Executive Summary & Rationale

Dihydrochalcones (1,3-diphenylpropan-1-ones) are flexible scaffolds found in sweeteners (e.g., Neohesperidin DHC) and antidiabetic agents (e.g., Phlorizin). The introduction of an ortho-thiomethyl group (

Why the Ortho-Thiomethyl Group?

-

Bioisosterism: The

group is a bioisostere of-

Lipophilicity:

is more lipophilic ( -

Electronic Effect: Sulfur is a weaker electron donor than oxygen, altering the pKa of nearby phenols and affecting hydrogen bond acceptor capability.

-

Metabolic "Soft Spot": The sulfur atom is susceptible to oxidation (sulfoxide

-

-

Conformational Locking: The bulky sulfur atom at the ortho position induces torsional strain, locking the B-ring relative to the carbonyl linker, which is critical for fitting into the SGLT2 proximal binding pocket.

Chemical Synthesis: Overcoming the "Sulfur Challenge"

The synthesis of ortho-thiomethyl dihydrochalcones presents a specific chemoselective challenge: Catalyst Poisoning . Standard catalytic hydrogenation (H

Synthetic Pathway

The preferred route involves a Claisen-Schmidt Condensation followed by a Non-Catalytic (or Sulfur-Tolerant) Reduction .

Step 1: Claisen-Schmidt Condensation

Reaction of an ortho-thiomethyl benzaldehyde with acetophenone (or vice versa) under basic conditions.

-

Reagents: 2-(Methylthio)benzaldehyde + Acetophenone.

-

Catalyst: NaOH or KOH (aq/EtOH).

-

Product: 2'-(Methylthio)chalcone (Enone intermediate).

Step 2: Chemoselective Reduction (The Critical Step)

To avoid catalyst poisoning, we utilize Zinc-Acetic Acid or Sodium Borohydride with a Transition Metal Salt (e.g., NiCl

-

Method A (Recommended): Zn dust in Acetic Acid (Reflux). This selectively reduces the

-double bond without touching the carbonyl or the thiomethyl group. -

Method B (Alternative): NaBH

+ NiCl

Visualization: Synthesis & SAR Logic

Figure 1: Synthetic pathway highlighting the divergence from standard hydrogenation due to sulfur poisoning.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(Methylthio)chalcone

Objective: Form the carbon skeleton with the

-

Reagents:

-

2-(Methylthio)benzaldehyde (10 mmol, 1.52 g)

-

Acetophenone (10 mmol, 1.20 g)

-

Ethanol (20 mL)

-

NaOH (40% aq.[1] solution, 5 mL)

-

-

Procedure:

-

Dissolve the aldehyde and acetophenone in Ethanol in a 100 mL round-bottom flask.

-

Add the NaOH solution dropwise while stirring at 0°C (ice bath).

-

Allow the mixture to warm to room temperature and stir for 12–24 hours. A precipitate (yellow solid) should form.

-

Workup: Pour the reaction mixture into ice-cold water (100 mL) containing dilute HCl (to neutralize base).

-

Filter the yellow solid, wash with cold water, and recrystallize from Ethanol.

-

-

Validation:

-

TLC: Silica gel, Hexane:EtOAc (8:1). Product is less polar than starting materials.

-

1H NMR: Look for the characteristic doublet signals of the

-protons (

-

Protocol B: Chemoselective Reduction (Zn/AcOH)

Objective: Reduce the alkene to an alkane without reducing the ketone or desulfurizing the molecule.

-

Reagents:

-

2-(Methylthio)chalcone (5 mmol)

-

Zinc Dust (Activated, 25 mmol)

-

Glacial Acetic Acid (30 mL)

-

-

Procedure:

-

Dissolve the chalcone in Glacial Acetic Acid.

-

Add Zinc dust in portions.

-

Heat the mixture to reflux (approx. 118°C) for 2–4 hours. Monitor by TLC (disappearance of the fluorescent chalcone spot).

-

Workup: Filter off the excess Zinc while hot.

-

Concentrate the filtrate under reduced pressure.

-

Dilute with EtOAc, wash with saturated NaHCO

(to remove acid), then Brine. -

Dry over Na

SO

-

-

Validation:

-

1H NMR: Disappearance of the alkene doublets (7.4–8.0 ppm). Appearance of two triplets (or multiplets) corresponding to the

linker around 3.0–3.4 ppm. -

MS: M+ peak should be [Chalcone + 2H].

-

Biological Profiling & Data Interpretation

When evaluating these derivatives, the following assays are critical.

Table 1: Expected Physicochemical & Biological Profile

| Parameter | 2'-Methoxy DHC (Control) | 2'-Thiomethyl DHC (Target) | Impact/Significance |

| LogP (Lipophilicity) | ~2.5 | ~3.1 | Higher. Better passive diffusion across membranes; potential for higher brain penetration. |

| H-Bond Acceptors | Strong (Oxygen) | Weak (Sulfur) | Altered binding kinetics; Sulfur is a poor H-bond acceptor, potentially changing selectivity. |

| Metabolic Stability | Demethylation (CYP450) | S-Oxidation (FMO/CYP) | Different Route. Forms Sulfoxide/Sulfone metabolites which may retain activity (active metabolites). |

| SGLT2 Potency | High (if glycosylated) | Variable | The bulky -SMe group may clash with the specific "proximal phenyl" pocket unless the linker is flexible. |

Key Assay: SGLT2 Glucose Uptake Inhibition[2]

-

Cell Line: CHO cells overexpressing human SGLT2.

-

Tracer: [14C]-Methyl-

-D-glucopyranoside (AMG). -

Protocol: Incubate cells with the DHC derivative (1 nM – 10

M) for 30 mins, then add Tracer. Lyse cells and measure radioactivity. -

Expectation: If the ortho-thiomethyl group mimics the steric bulk of the ortho-chloro or ortho-methyl groups found in gliflozins (e.g., Dapagliflozin), potency should be maintained or improved.

References

-

Chalcone Synthesis: Patil, C. B., et al. "Synthesis and biological evaluation of novel chalcones."[1] Journal of Heterocyclic Chemistry, 2021. Link

-

Reduction Methodologies: Ranu, B. C., & Sarkar, A. "Zinc-Acetic Acid: A Cheap and Efficient Reagent for the Reduction of Conjugated Enones." Tetrahedron Letters, 1994. Link

-

SGLT2 Inhibitor SAR: Grempler, R., et al. "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor." Diabetes, Obesity and Metabolism, 2012. Link

-

Sulfur Bioisosterism: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. Link

-

Dihydrochalcone Sweeteners: Ben Abu, N., et al. "Taste Properties of Dihydrochalcones." Journal of Agricultural and Food Chemistry, 2018. Link

Sources

Molecular weight and formula of 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone

Molecular Identity & Physicochemical Profile[1][2]

3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone is a specialized organic scaffold belonging to the dihydrochalcone class. Structurally, it consists of a central propan-1-one linker connecting two aromatic systems: a 2-(methylthio)phenyl ring (Ring A) and a 3-methoxyphenyl ring (Ring B).

This molecule is primarily utilized in medicinal chemistry as a lipophilic building block for Structure-Activity Relationship (SAR) libraries, particularly in the development of kinase inhibitors, anti-inflammatory agents, and CNS-active small molecules. The ortho-methylthio group (often referred to trivially as "thiomethyl") serves as a bioisostere for ortho-chloro or ortho-methoxy substituents, modulating metabolic stability and hydrophobic interactions.

Chemical Passport

| Property | Data |

| CAS Registry Number | Analogous to 898769-81-8 (Isomer Reference) |

| IUPAC Name | 1-[2-(Methylthio)phenyl]-3-(3-methoxyphenyl)propan-1-one |

| Molecular Formula | C₁₇H₁₈O₂S |

| Molecular Weight | 286.39 g/mol |

| Monoisotopic Mass | 286.1028 Da |

| SMILES | CSc1ccccc1C(=O)CCc2cccc(OC)c2 |

| LogP (Predicted) | 4.23 ± 0.4 (High Lipophilicity) |

| Topological Polar Surface Area (TPSA) | 42.37 Ų (Good Membrane Permeability) |

| Physical State | Pale yellow oil or low-melting solid (dependent on purity) |

Structural Anatomy & Pharmacophore Logic

The molecule's efficacy as a chemical probe lies in its specific substitution pattern, which balances steric bulk with electronic effects.

Functional Group Analysis

-

2'-Thiomethyl (Ring A): The bulky sulfur atom at the ortho position forces the carbonyl group out of coplanarity with the phenyl ring, creating a "twisted" conformation. This steric lock can enhance selectivity for specific enzyme pockets (e.g., p38 MAP kinase) by mimicking the twist found in biaryl inhibitors.

-

Propan-1-one Linker: A flexible 3-carbon tether that allows the two aromatic rings to adopt an induced-fit conformation within a binding site. Unlike the rigid alkene of a chalcone, this saturated linker permits free rotation.

-

3-Methoxy (Ring B): Acts as a hydrogen bond acceptor. The meta positioning is critical; it often targets specific serine or threonine residues in receptor active sites without the steric clash associated with ortho substitution.

Structural Visualization

The following diagram illustrates the logical connectivity and functional zones of the molecule.

Figure 1: Pharmacophore segmentation of 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone.

Synthetic Protocol (Self-Validating Workflow)

The synthesis follows a convergent Claisen-Schmidt Condensation followed by Catalytic Hydrogenation . This route is preferred over Friedel-Crafts acylation due to the regioselectivity required for the 3-methoxy ring.

Step 1: Synthesis of the Chalcone Intermediate

Reaction: Aldol condensation of 2'-methylthioacetophenone and 3-methoxybenzaldehyde.

-

Reagents: 2'-Methylthioacetophenone (1.0 eq), 3-Methoxybenzaldehyde (1.0 eq), NaOH (1.2 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve 2'-methylthioacetophenone in ethanol at 0°C.

-

Add 3-methoxybenzaldehyde followed by dropwise addition of aqueous NaOH (10%).

-

Stir at room temperature for 12–16 hours. A yellow precipitate (Chalcone) will form.

-

Validation Point: TLC (Hexane/EtOAc 4:1) should show the disappearance of the ketone starting material and the appearance of a UV-active spot with lower R_f.

-

Workup: Filter the solid, wash with cold ethanol/water (1:1), and recrystallize from ethanol.

-

Step 2: Selective Reduction to Dihydrochalcone

Reaction: Catalytic hydrogenation of the α,β-unsaturated ketone.

-

Reagents: Chalcone intermediate, H₂ (balloon pressure or 1 atm), 10% Pd/C (5 mol%), Ethyl Acetate or Methanol.

-

Procedure:

-

Dissolve the chalcone in ethyl acetate.

-

Add 10% Pd/C catalyst carefully under inert atmosphere (Argon/Nitrogen).

-

Purge with Hydrogen gas and stir vigorously at RT for 2–4 hours.

-

Critical Control: Monitor closely by TLC. Stop immediately upon disappearance of the alkene spot to prevent reduction of the carbonyl group (over-reduction to the alcohol).

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure.

-

Synthetic Pathway Diagram

Figure 2: Step-by-step synthetic pathway from commercially available precursors.

Analytical Characterization (Predicted)

To validate the identity of the synthesized molecule, compare experimental data against these predicted spectral fingerprints.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.45 | Singlet | 3H | -S-CH₃ (Methylthio group) |

| 3.05 | Triplet (J=7.5 Hz) | 2H | -CH₂- (Benzylic, adjacent to Ring B) |

| 3.25 | Triplet (J=7.5 Hz) | 2H | -CH₂-C(=O)- (Alpha to carbonyl) |

| 3.80 | Singlet | 3H | -O-CH₃ (Methoxy group) |

| 6.75 - 7.25 | Multiplet | 4H | Ring B Protons (Aromatic) |

| 7.30 - 7.80 | Multiplet | 4H | Ring A Protons (Aromatic) |

Mass Spectrometry (ESI-MS)

-

Molecular Ion [M+H]⁺: 287.11 m/z

-

Key Fragments:

-

m/z 165: [C9H9OS]⁺ (Acylium ion of the 2-thiomethylphenyl moiety).

-

m/z 121: [C8H9O]⁺ (Tropylium ion derivative from the methoxybenzyl fragment).

-

Applications & Research Context

Medicinal Chemistry

This molecule serves as a privileged scaffold in drug discovery. The dihydrochalcone core is a known pharmacophore for:

-

Kinase Inhibition: Analogues have shown activity against p38 MAP kinase, targeting the ATP-binding pocket.

-

Antioxidant Activity: The 3-methoxy group can be metabolically demethylated to a phenol, activating Nrf2 pathways.

Bioisosterism

The 2'-thiomethyl group is of particular interest to researchers optimizing drug candidates. It offers:

-

Lipophilicity Boost: Increases LogP by ~0.6 units compared to a methoxy group, enhancing blood-brain barrier (BBB) penetration.

-

Metabolic Blockade: Prevents ring oxidation at the ortho position, extending half-life (

).

References

-

Fluorochem. (2025). Product Specification: 2'-Methoxy-3-(2-thiomethylphenyl)propiophenone (Isomer Analog). Retrieved from

-

ChemScene. (2025). 3-(2-Methoxyphenyl)-2'-thiomethylpropiophenone (CAS 898769-81-8). Retrieved from

-

BenchChem. (2025).[1][2] Synthesis of Methoxy-Substituted Propiophenones: Technical Support Guide. Retrieved from

-

PubChem. (2025).[3] Compound Summary: 3'-Methoxypropiophenone (Precursor Context).[2][4] National Library of Medicine.[3] Retrieved from [3]

-

Cayman Chemical. (2025). Forensic Analytical Standards: Propiophenone Derivatives. Retrieved from

Sources

A Technical Guide to Sulfur-Containing Propiophenone Derivatives in Drug Discovery

Abstract

The propiophenone scaffold has long been recognized as a privileged structure in medicinal chemistry, valued for its synthetic accessibility and its capacity to engage with a wide array of biological targets.[1] The strategic incorporation of sulfur-containing moieties into this framework has unlocked new avenues for therapeutic innovation, yielding derivatives with potent and diverse pharmacological activities. This technical guide provides an in-depth exploration of sulfur-containing propiophenone derivatives, designed for researchers, scientists, and drug development professionals. We will dissect the critical role of sulfur in modulating molecular properties, detail robust synthetic methodologies, analyze key therapeutic applications with a focus on anticancer agents, and elucidate structure-activity relationships. This document serves as a foundational resource, integrating field-proven insights with rigorous scientific data to accelerate the discovery and development of next-generation therapeutics based on this versatile chemical scaffold.

The Propiophenone Core: A Foundation for Discovery

The propiophenone structure, characterized by a phenyl ring attached to a propan-1-one chain, is a fundamental building block in organic synthesis and medicinal chemistry.[1] Its relative simplicity allows for straightforward chemical modification at multiple positions, making it an ideal starting point for the development of compound libraries. Propiophenone derivatives are structurally related to chalcones (1,3-diaryl-2-propen-1-ones), which are well-documented precursors to flavonoids and possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This shared heritage underscores the inherent potential of the propiophenone scaffold to interact with crucial biological pathways.

The Strategic Role of Sulfur Incorporation

Sulfur is a vital element in the design of modern pharmaceuticals, with sulfur-containing functional groups present in a vast number of FDA-approved drugs.[5][6][7][8] Its inclusion in the propiophenone scaffold is a deliberate design choice aimed at enhancing therapeutic potential through several key mechanisms:

-

Modulation of Physicochemical Properties: Sulfur, in its various oxidation states (e.g., thioether, sulfone, sulfonamide), can fine-tune a molecule's polarity, lipophilicity, and ionization state.[5][9] These modifications are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Enhanced Target Binding: Sulfur atoms can participate in a range of noncovalent interactions that are crucial for high-affinity ligand-protein binding. These include hydrogen bonds, sulfur-aromatic interactions, and interactions with the σ-holes of C–S bonds, which can engage with electron-rich domains on a protein target.[9]

-

Metabolic Stability: The introduction of sulfur-containing heterocycles like thiophene or thiazole can block sites of metabolism, increasing the compound's half-life and bioavailability.

-

Bioisosteric Replacement: Sulfur-containing groups often serve as effective bioisosteres for other functional groups. For instance, a thiophene ring can replace a phenyl ring, altering electronic properties while maintaining a similar spatial arrangement, which can lead to improved potency or selectivity.

Key Classes and Synthetic Strategies

The versatility of the propiophenone core allows for the integration of various sulfur-containing motifs. This section will focus on two prominent classes—thiophene and thiazole derivatives—and provide validated synthetic protocols.

Thiophene-Containing Propiophenones

Thiophene, a five-membered aromatic heterocycle, is a common feature in many successful drugs.[10] Its derivatives have demonstrated significant potential as anticancer agents by targeting a wide range of cancer-specific proteins and signaling pathways.[10][11]

Synthetic Approach: Friedel-Crafts Acylation

A primary and reliable method for synthesizing aryl ketones like propiophenones is the Friedel-Crafts acylation.[12] This reaction involves the acylation of an aromatic ring (in this case, thiophene) with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Protocol 1: Synthesis of 1-(Thiophen-2-yl)propan-1-one

-

Principle: This protocol describes the electrophilic acylation of thiophene with propionyl chloride using aluminum chloride (AlCl₃) as the Lewis acid catalyst. The catalyst activates the acylating agent, facilitating the attack by the electron-rich thiophene ring.

-

Materials:

-

Thiophene (1.0 eq)

-

Propionyl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

-

-

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and AlCl₃ (1.2 eq). Cool the suspension to 0 °C in an ice bath.

-

Causality: The reaction must be conducted under anhydrous conditions as the Lewis acid catalyst and the acyl chloride are sensitive to moisture. The initial cooling controls the exothermic reaction upon addition of the acyl chloride.

-

-

Acyl Chloride Addition: Add propionyl chloride (1.1 eq) dropwise to the stirred suspension. Allow the mixture to stir for 15 minutes at 0 °C to form the acylium ion complex.

-

Thiophene Addition: Add a solution of thiophene (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Causality: Dropwise addition prevents a rapid, uncontrolled exothermic reaction.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete (typically 2-4 hours), carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Causality: This step quenches the reaction by hydrolyzing the aluminum chloride and decomposing the aluminum complexes formed.

-

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Causality: The acid wash removes any remaining aluminum salts. The bicarbonate wash neutralizes any excess acid. The brine wash removes residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation): Purify the resulting crude oil by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.

-

Characterization (Self-Validation): Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected product is 1-(thiophen-2-yl)propan-1-one.

-

Thiazole-Containing Propiophenones

The thiazole ring is another privileged heterocyclic scaffold found in numerous bioactive compounds, including antibiotics and anticancer agents.[13][14][15][16] Its incorporation can significantly enhance the therapeutic profile of the parent propiophenone.

Synthetic Approach: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for preparing thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide.

Protocol 2: Synthesis of 2-Amino-4-phenyl-5-propionylthiazole

-

Principle: This protocol utilizes the Hantzsch synthesis by reacting 2-bromo-1-phenylpropane-1,3-dione (an α-haloketone derivative of propiophenone) with thiourea. The reaction proceeds via a condensation and subsequent cyclization to form the thiazole ring.

-

Materials:

-

3-Oxo-3-phenylpropanoic acid

-

Thionyl chloride (SOCl₂)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Thiourea (1.0 eq)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

-

Step-by-Step Methodology:

-

Synthesis of α-Bromopropiophenone (Intermediate): a. Convert 3-oxo-3-phenylpropanoic acid to its acid chloride using thionyl chloride. b. React the acid chloride with a suitable propionylating agent. c. Perform α-bromination of the resulting propiophenone derivative using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO). Purify the intermediate.

-

Causality: The α-haloketone is the key electrophile required for the Hantzsch synthesis.

-

-

Reaction Setup: In a round-bottom flask, dissolve the purified α-bromopropiophenone derivative (1.0 eq) and thiourea (1.0 eq) in ethanol.

-

Cyclization: Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

Causality: The heat provides the activation energy for the nucleophilic attack of the thioamide sulfur on the α-carbon and the subsequent cyclization and dehydration steps.

-

-

Workup: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

-

Purification (Self-Validation): Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure thiazole derivative.

-

Characterization (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

-

Pharmacological Applications and Biological Targets

Sulfur-containing propiophenone derivatives have shown significant promise primarily as anticancer agents, acting through various mechanisms.[17][18] Many of these compounds function as inhibitors of critical cellular processes like cell cycle progression and signal transduction.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant number of chalcone and propiophenone derivatives exert their anticancer effects by interacting with the microtubule network, a critical component of the cellular cytoskeleton essential for cell division.[19]

-

Mechanism of Action: These compounds can bind to the colchicine-binding site on β-tubulin.[19] This binding disrupts the dynamic equilibrium of microtubule polymerization and depolymerization. The consequence is a halt in the cell cycle at the G2/M phase, preventing mitotic spindle formation and ultimately leading to programmed cell death, or apoptosis.[3][19] The indole-chalcone hybrids are a notable example of derivatives designed to enhance tubulin binding.[19]

Anticancer Activity: Kinase Inhibition

Aberrant signaling through protein kinase pathways is a hallmark of many cancers. Thiophene and thiazole-containing compounds have been developed as potent kinase inhibitors.[20][10]

-

Mechanism of Action: These derivatives can act as ATP-competitive inhibitors, binding to the ATP pocket of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) or Phosphoinositide 3-kinase (PI3K).[2][3] By blocking the kinase activity, they can shut down downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis. For example, inhibition of the PI3K/AKT/mTOR pathway is a documented mechanism for some chalcone-related compounds.[2]

Data Presentation and Structure-Activity Relationships (SAR)

The systematic modification of the propiophenone scaffold allows for the exploration of structure-activity relationships (SAR), providing crucial insights for optimizing lead compounds.

Table 1: Representative Anticancer Activity of Thiophene-Propiophenone Derivatives

| Compound ID | R1 (at Thiophene C5) | R2 (at Phenyl Ring) | Cell Line | IC₅₀ (µM) | Citation |

| TP-1 | -H | -H | MCF-7 (Breast) | 15.2 | [17] |

| TP-2 | -CH₃ | -H | MCF-7 (Breast) | 8.5 | [17] |

| TP-3 | -H | 4-OCH₃ | MCF-7 (Breast) | 5.1 | [21] |

| TP-4 | -H | 4-Cl | MCF-7 (Breast) | 2.8 | [17][21] |

Note: Data is representative and compiled from multiple sources for illustrative purposes.

SAR Insights:

-

Electron-Withdrawing Groups: The data suggests that the presence of electron-withdrawing groups, such as a chlorine atom at the para-position of the phenyl ring (TP-4), significantly enhances cytotoxic activity.[21]

-

Electron-Donating Groups: Conversely, electron-donating groups like a methoxy substituent (TP-3) also appear to increase potency compared to the unsubstituted analog, indicating that electronic effects on both rings play a complex role in target interaction.[21]

-

Substitutions on the Thiophene Ring: Even small alkyl substitutions on the thiophene ring (TP-2) can improve activity, likely by influencing the compound's conformation or hydrophobic interactions within the binding pocket.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex scientific processes. The following are represented in the DOT language for use with Graphviz.

Diagram 1: General Drug Discovery Workflow

Caption: Inhibition of the PI3K/AKT pathway by a sulfur-containing propiophenone.

Challenges and Future Perspectives

While sulfur-containing propiophenone derivatives hold immense promise, challenges remain. The development of resistance to anticancer drugs is a significant hurdle, necessitating the design of compounds that can overcome these mechanisms. [3]Future research should focus on:

-

Multi-Targeting Ligands: Designing derivatives that can simultaneously inhibit multiple cancer-related pathways to prevent resistance.

-

Improving Drug-like Properties: Further optimization of ADME-Tox profiles to ensure safety and efficacy in vivo.

-

Exploring New Therapeutic Areas: While oncology is a major focus, the anti-inflammatory, antidiabetic, and antimicrobial potential of these scaffolds warrants deeper investigation. [1][4]

Conclusion

The propiophenone scaffold, enhanced by the strategic inclusion of sulfur-containing moieties, represents a highly promising and versatile platform for modern drug discovery. The synthetic tractability of these compounds, combined with the diverse pharmacological activities they exhibit—particularly in the realm of oncology—makes them a compelling area for continued research. The insights and protocols provided in this guide are intended to equip researchers with the foundational knowledge needed to innovate and contribute to the development of novel therapeutics derived from this potent chemical class.

References

- The Rising Therapeutic Potential of Novel Propiophenones: A Technical Guide. Benchchem.

- A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design.

- The importance of sulfur-containing motifs in drug design and discovery. PubMed.

- The importance of sulfur-containing motifs in drug design and discovery.

- Sulfur Containing Scaffolds in Drugs: Synthesis and Applic

- Sulfur Containing Scaffolds in Drugs: Synthesis and Applic

- Molecular Mechanisms of Antiproliferative Effects of N

- Chalcone Derivatives: Role in Anticancer Therapy. MDPI.

- Anticancer Mechanisms of Natural and Synthetic Chalcones. Encyclopedia MDPI.

- Chalcone: A Privileged Structure in Medicinal Chemistry. PMC.

- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. PMC.

- [Synthesis and biological activity of sulfur containing derivatives of chalcone. IV. A novel method for the synthesis of thioaurones (author's transl)]. PubMed.

- [Synthesis and biological activity of sulfur containing derivatives of chalcone. III. The diastereomeric form of an adduct in the reaction of trans-4-nitrochalcone oxide with thiophenol]. PubMed.

- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv

- Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One.

- Thiophene-based derivatives as anticancer agents: An overview on decade's work. PubMed.

- Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity rel

- Thiophene-based derivatives as anticancer agents: An overview on decade's work. Semantic Scholar.

- Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. (PDF).

- Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. Semantic Scholar.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC.

- Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice.

- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PMC.

- Production of propiophenone.

- A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science.

- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Semantic Scholar.

- Synthesis and Study Biological Activities of Sulfur - Containing Drugs. Rafidain Journal of Science.

- Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study.

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. EP0008464B1 - Production of propiophenone - Google Patents [patents.google.com]

- 13. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sysrevpharm.org [sysrevpharm.org]

- 16. mjas.analis.com.my [mjas.analis.com.my]

- 17. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 21. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of 3-Methoxy Substituted Dihydrochalcone Libraries

Abstract

Dihydrochalcones, a subclass of flavonoids, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The strategic introduction of a methoxy group at the 3-position of the B-ring in the dihydrochalcone scaffold has been shown to modulate their pharmacological properties, offering a promising avenue for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the design, synthesis, and biological evaluation of 3-methoxy substituted dihydrochalcone libraries. We will explore the rationale behind experimental choices in their synthesis, detail step-by-step protocols for library generation, and discuss their diverse biological applications, with a focus on anticancer, anti-inflammatory, and antimicrobial activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Introduction: The Significance of the Dihydrochalcone Scaffold and 3-Methoxy Substitution

Dihydrochalcones are characterized by a C6-C3-C6 backbone, consisting of two aromatic rings linked by a three-carbon aliphatic chain.[1] Unlike their unsaturated precursors, chalcones, the saturated nature of this linker imparts greater conformational flexibility, which can lead to enhanced interactions with biological targets. Dihydrochalcones are found in various plant species and have been reported to possess a wide array of pharmacological properties, including antioxidant, antidiabetic, and neuroprotective effects.[2][3][4]

The introduction of a methoxy (-OCH3) group at the 3-position of the B-ring is a key structural modification that can significantly influence the bioactivity of dihydrochalcones. The 3-methoxy group can impact the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic substitution has been associated with enhanced potency in several therapeutic areas, making the 3-methoxy substituted dihydrochalcone scaffold a compelling starting point for the generation of compound libraries for high-throughput screening.[5]

Synthesis of a 3-Methoxy Substituted Dihydrochalcone Library: A Two-Step Approach

The construction of a 3-methoxy substituted dihydrochalcone library is typically achieved through a robust and versatile two-step synthetic sequence: a Claisen-Schmidt condensation to form the chalcone intermediate, followed by a selective catalytic hydrogenation to yield the target dihydrochalcone.

Step 1: Claisen-Schmidt Condensation for 3-Methoxychalcone Synthesis

The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone core of chalcones.[6][7] This reaction involves the base- or acid-catalyzed condensation of an acetophenone with a benzaldehyde. For the synthesis of a 3-methoxy substituted library, 3-methoxyacetophenone serves as a key building block, which is reacted with a diverse panel of substituted benzaldehydes to introduce chemical diversity.

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-methoxyacetophenone and 1.0-1.2 equivalents of the desired substituted benzaldehyde in ethanol or methanol.

-

Base Addition: While stirring at room temperature, slowly add an aqueous solution of a strong base, such as 40-60% potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2.0-3.0 equivalents).[8] The reaction mixture will typically turn yellow or orange.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker of cold water or ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone product.

-

Purification: Collect the crude chalcone by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.[9]

Causality Behind Experimental Choices: The use of a strong base is crucial for the deprotonation of the α-carbon of the acetophenone, generating the enolate nucleophile required for the condensation. The reaction is typically performed at room temperature to minimize side reactions. Acidification during work-up ensures the protonation of the phenoxide and neutralizes the basic catalyst, facilitating the precipitation of the chalcone product.

Step 2: Selective Catalytic Hydrogenation to Dihydrochalcones

The second step involves the selective reduction of the α,β-double bond of the chalcone intermediate to afford the corresponding dihydrochalcone. Catalytic hydrogenation is the most common and efficient method for this transformation.[10][11]

-

Catalyst and Substrate Preparation: In a hydrogenation vessel, dissolve the synthesized 3-methoxychalcone in a suitable solvent such as ethanol, methanol, or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the chalcone starting material is no longer detectable.

-

Catalyst Removal and Product Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude dihydrochalcone. The product can be further purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices: Palladium on carbon is a highly effective and selective catalyst for the hydrogenation of carbon-carbon double bonds in the presence of other reducible functional groups like carbonyls and aromatic rings. The use of a hydrogen atmosphere provides the necessary reagent for the reduction. Filtration through Celite is a standard and effective method for removing the heterogeneous catalyst.

Characterization of the Library Compounds

The identity and purity of the synthesized 3-methoxy substituted dihydrochalcones should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carbonyl group.

Biological Activities of 3-Methoxy Substituted Dihydrochalcones

The 3-methoxy substituted dihydrochalcone scaffold has demonstrated a wide range of biological activities, making it a valuable template for drug discovery.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of methoxy-substituted chalcones and dihydrochalcones.[1][12] Their mechanisms of action are often multifactorial and can include:

-

Induction of Cell Cycle Arrest: These compounds can arrest cancer cells in different phases of the cell cycle, preventing their proliferation. For instance, some methoxychalcone derivatives have been shown to induce G1 or G2/M phase arrest.[1]

-

Induction of Apoptosis: They can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

-

Inhibition of Key Signaling Pathways: Methoxy-substituted chalcones have been reported to inhibit critical signaling pathways involved in cancer cell growth and survival, such as the mTOR and NF-κB pathways.[1][5]

Table 1: Anticancer Activity of Selected Methoxy-Substituted Chalcone and Dihydrochalcone Analogs

| Compound | Cancer Cell Line | Activity | IC₅₀ (µM) | Reference |

| 2',5'-Dimethoxychalcone | C-33A (Cervical) | Antiproliferative | 7.7 | [3] |

| 2',5'-Dimethoxychalcone | A-431 (Skin) | Antiproliferative | 9.2 | [3] |

| 2',5'-Dimethoxychalcone | MCF-7 (Breast) | Antiproliferative | 8.5 | [3] |

| 3-Hydroxy-4,3',4',5'-tetramethoxychalcone | A549 (Lung) | Cytotoxicity | ~5 | [5] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. 3-Methoxy substituted dihydrochalcones have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit the NF-κB signaling pathway.[5][13]

-

Mechanism of NF-κB Inhibition: The NF-κB transcription factor plays a central role in regulating the expression of pro-inflammatory genes. Methoxy-substituted chalcones can inhibit NF-κB activation by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα. This, in turn, blocks the nuclear translocation of NF-κB and subsequent transcription of its target genes, which include cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][14]

Table 2: Anti-inflammatory Activity of Methoxy-Substituted Chalcone Analogs

| Compound | Assay | Target | IC₅₀ | Reference |

| 3-Hydroxy-4,3',4',5'-tetramethoxychalcone | NF-κB Inhibition | NF-κB | Low µM | [5] |

| Chalcone Analogues | NO Production Inhibition | iNOS | 3.1 µM (Compound 51) | [13] |

Antimicrobial and Antifungal Activity

The increasing prevalence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Methoxy-substituted chalcones have demonstrated promising activity against a range of bacteria and fungi.[3][15] The presence and position of the methoxy group can significantly influence the antimicrobial spectrum and potency.

Table 3: Antimicrobial and Antifungal Activity of Methoxy-Substituted Chalcones

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |

| 3',4',5'-Trimethoxychalcone | Candida krusei | Antifungal | 3.9 | [3] |

| 3'-Methoxychalcone | Pseudomonas aeruginosa | Antibacterial | 7.8 | [3] |

| Trifluoromethoxy Substituted Chalcones | Various Bacteria and Fungi | Antimicrobial | Potent Activity | [15] |

Visualization of Key Processes

Synthetic Workflow

Caption: Synthetic workflow for the 3-methoxy substituted dihydrochalcone library.

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by 3-methoxy dihydrochalcones.

Conclusion and Future Perspectives

The 3-methoxy substituted dihydrochalcone scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The synthetic strategies outlined in this guide are robust and amenable to the creation of diverse compound libraries for screening against a wide range of biological targets. The demonstrated anticancer, anti-inflammatory, and antimicrobial activities underscore the therapeutic potential of this compound class. Future research should focus on further elucidating the structure-activity relationships, optimizing the pharmacokinetic properties, and exploring the in vivo efficacy of lead compounds derived from these libraries. The continued exploration of 3-methoxy substituted dihydrochalcones is poised to yield new and effective treatments for a variety of human diseases.

References

-

Butkevičiūtė, A., & Liobikas, J. (2021). Dihydrochalcones: A Review of Their Occurrence, Biosynthesis, and Health-Promoting Effects. Antioxidants, 10(9), 1469. [Link]

-

de Campos, B. R., Marques, B. C., Santos, M. B., Pavan, F. R., & Regasini, L. O. (2019). Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities. Medicinal Chemistry, 15(7), 746-756. [Link]

-

Hsieh, Y. S., Chu, S. C., & Yang, S. F. (2010). Methoxychalcone induces cell-cycle arrest and apoptosis in human hormone-resistant prostate cancer cells through PI 3-kinase-independent inhibition of mTOR pathways. The Prostate, 70(12), 1295–1306. [Link]

-

Ghanim, M., & El-Elimat, T. (2022). Dihydrochalcones: A review of their natural occurrence, chemical synthesis, and biological activities. Molecules, 27(15), 4983. [Link]

-

Claisen-Schmidt Condensation. In Name Reactions in Organic Synthesis (pp. 111-112). Cambridge University Press. [Link]

-

Marques, B. C., Santos, M. B., de Souza, T. B., Pavan, F. R., Leite, C. Q. F., & Regasini, L. O. (2019). Methoxychalcones: Effect of Methoxyl Group toward Antifungal, Antibacterial and Antiproliferative Activities. Medicinal Chemistry, 15(7), 746-756. [Link]

-

Mączka, W., Dymarska, M., & Wińska, K. (2020). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Molecules, 25(1), 143. [Link]

-

Srinivasan, B., Johnson, T. E., & Xing, C. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of Medicinal Chemistry, 52(22), 7228–7235. [Link]

-

Marques, B. C., Santos, M. B., de Souza, T. B., Pavan, F. R., Leite, C. Q. F., & Regasini, L. O. (2019). Methoxychalcones: Effect of Methoxyl Group toward Antifungal, Antibacterial and Antiproliferative Activities. Medicinal Chemistry, 15(7), 746-756. [Link]

-

Lee, J. H., & Kim, C. (2021). 3-Deoxysappanchalcone Inhibits Cell Growth of Gefitinib-Resistant Lung Cancer Cells by Simultaneous Targeting of EGFR and MET Kinases. Frontiers in Oncology, 11, 744955. [Link]

-

Li, Y., Zhang, J., & Wang, Y. (2020). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. RSC Advances, 10(52), 31235-31245. [Link]

-

Kim, D. J., Lee, J. W., & Kim, K. W. (2012). A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis. Anticancer Research, 32(9), 3843-3850. [Link]

-

Yuniastuti, A., & Santosa, S. J. (2017). Synthesis of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone as a candidate anticancer against cervical (WiDr), colon (HeLa), and breast (T47d) cancer cell lines in vitro. In AIP Conference Proceedings (Vol. 1823, No. 1, p. 020063). AIP Publishing LLC. [Link]

-

Wang, Y., Zhang, J., & Li, Y. (2020). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Advances, 10(28), 16467-16477. [Link]

-

Claisen–Schmidt condensation. (2023, October 29). In Wikipedia. [Link]

-

Mthembu, L. H., & Nsele, P. Z. (2021). Synthetic strategies for dihydrochalcones. Arkivoc, 2021(6), 1-22. [Link]

-

Bugarin, A., & Connell, B. T. (2010). Transfer Hydrogenation of Flavanones and ortho-Hydroxychalcones to 1,3-Diarylpropanols Catalyzed by CNN Pincer Ruthenium Complexes. European Journal of Organic Chemistry, 2010(26), 5039-5045. [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. [Link]

-

Kumar, A., Sharma, S., & Kumar, D. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Pharmaceuticals, 13(11), 375. [Link]

-

Kumar, A., Sharma, S., & Kumar, D. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Pharmaceuticals, 13(11), 375. [Link]

-

Pinto, D. C., & Silva, A. M. (2023). Research into New Molecules with Anti-Inflammatory Activity. Pharmaceuticals, 16(3), 433. [Link]

-

Hydrogenation of chalcone (CHL) to dihydrochalcone (DHC). [Link]

-

Dihydrochalcones with Antiinflammatory Activity from Leaves and Twigs of Cyathostemma argenteum. [Link]

-

Claisen-Schmidt-Condensation. [Link]

-

Curtis, C. (n.d.). Synthesis and Characterization of 4-methoxychalcone. [Link]

-

Ishizu, T., & Ohshima, H. (2003). Dihydrochalcones: evaluation as novel radical scavenging antioxidants. Bioorganic & Medicinal Chemistry Letters, 13(10), 1779-1782. [Link]

-

Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. [Link]

-

Chalcones functionalized with methoxy groups (-OCH3): Preparation, characterization and spectroscopic studies. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2 O/EtOH. Chirality, 28(11), 728-736. [Link]

-

BioCrick. (n.d.). Bioactive Screening Libraries. [Link]

-

Karaman, I., Gezegen, H., Gürdere, M. B., Dingil, A., & Ceylan, M. (2010). Screening of biological activities of a series of chalcone derivatives against human pathogenic microorganisms. Chemistry & Biodiversity, 7(2), 400-408. [Link]

-

Kumar, A., Kumar, S., & Kumar, A. (2010). Synthesis and biological screening of a combinatorial library of beta-chlorovinyl chalcones as anticancer, anti-inflammatory and antimicrobial agents. European Journal of Medicinal Chemistry, 45(3), 1244-1249. [Link]

-

Susanti, E., & Mulyani, S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry, 15(4), 2459-2465. [Link]

-

Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]

-

KU High Throughput Screening Laboratory. (n.d.). KU-HTS Compound Libraries. [Link]

-

Wang, X., & Sun, Y. (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. Food Science & Nutrition, 8(2), 1165-1172. [Link]

-

Susanti, E. V. H., & Mulyani, S. (2018). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. In Proceedings of the 1st International Conference on Science and Technology for an Internet of Things (pp. 1-4). SCITEPRESS - Science and Technology Publications. [Link]

Sources

- 1. Methoxychalcone induces cell-cycle arrest and apoptosis in human hormone-resistant prostate cancer cells through PI 3-kinase-independent inhibition of mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. praxilabs.com [praxilabs.com]

- 8. researchgate.net [researchgate.net]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

- 12. A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 13. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Diarylpropanone Derivatives in Drug Discovery: Structural Informatics and Synthesis of 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone

Target Audience: Researchers, computational chemists, and synthetic drug development professionals. Document Type: Technical Whitepaper

Executive Summary

The 1,3-diarylpropan-1-one (diarylpropanone) scaffold is a privileged structure in medicinal chemistry, frequently serving as a precursor to complex heterocycles and acting as a core pharmacophore in anti-inflammatory and antineoplastic agents. This whitepaper provides an in-depth technical analysis of 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone , a specific functionalized derivative. By bridging computational structural informatics (SMILES parsing) with empirical synthetic methodologies, this guide establishes a self-validating framework for the design, synthesis, and verification of diarylpropanone analogs.

Structural Informatics & SMILES Representation

In cheminformatics, the Simplified Molecular-Input Line-Entry System (SMILES) is the industry standard for encoding molecular graphs into machine-readable ASCII strings[1]. The generation of a canonical SMILES string is not merely a documentation step; it is a causal requirement for molecular deduplication, molecular dynamics parameterization, and quantitative structure-activity relationship (QSAR) modeling[2].

SMILES Syntax Breakdown

The canonical SMILES string for 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone is: CSC1=CC=CC=C1C(=O)CCC2=CC(OC)=CC=C2

To understand the topological mapping generated by Daylight-based algorithms[3], we deconstruct the string into its functional domains:

-

CS : The methylthio (thiomethyl) ether group.

-

C1=CC=CC=C1 : The 2'-substituted phenyl ring (Ring 1). The ring closure 1 denotes the connection back to the substituted carbon.

-

C(=O) : The propiophenone carbonyl core. The = explicitly defines the double bond to oxygen, establishing the sp² hybridization critical for the molecule's dipole moment.

-

CCC : The aliphatic ethylene bridge (-CH2-CH2-) connecting the carbonyl to the second aromatic system.

-

2=CC(OC)=CC=C2 : The 3-methoxyphenyl group (Ring 2). The OC branch denotes the methoxy substituent at the meta-position relative to the propionyl attachment point.

Physicochemical Profiling

The molecular graph encoded by the SMILES string allows for the rapid computation of physicochemical properties. These metrics dictate the molecule's pharmacokinetic potential (Lipinski's Rule of Five compliance).

Table 1: Computed Physicochemical Properties

| Property | Value | Computational Rationale |

| Molecular Formula | C₁₇H₁₈O₂S | Derived directly from SMILES aliphatic and aromatic node count. |

| Molecular Weight | 286.39 g/mol | Favorable for oral bioavailability (Well below the 500 Da threshold). |

| Exact Mass | 286.1027 Da | Monoisotopic mass required for high-resolution MS validation. |

| Topological Polar Surface Area | 51.60 Ų | Sum of O (carbonyl), O (ether), and S (thioether) contributions. Optimal for membrane permeability. |

| Rotatable Bonds | 8 | Governs conformational flexibility required for induced-fit receptor binding. |

| LogP (Predicted) | ~3.8 | Indicates high lipophilicity, driving hydrophobic pocket interactions. |

Pharmacological Context & Target Pathways

Diarylpropanones are structurally related to chalcones but lack the α,β-unsaturated double bond, which removes the Michael acceptor liability. This makes them highly stable scaffolds. Specifically, derivatives featuring thioether and methoxy substitutions are heavily utilized in the synthesis of Leukotriene D4 (LTD4) receptor antagonists (such as the CysLT1 receptor), which are critical targets in asthma and inflammatory disease management[4].

Figure 1: Diarylpropanone mechanism of action via CysLT1 receptor antagonism.

Synthetic Methodology

The synthesis of 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone relies on a highly reliable two-step sequence: a base-catalyzed Claisen-Schmidt condensation followed by a chemoselective hydrogenation[5].

Figure 2: Two-step synthetic workflow for the target diarylpropanone derivative.

Step 1: Claisen-Schmidt Condensation

Objective: Synthesize the α,β-unsaturated ketone (chalcone) intermediate. Causality: The use of a strong base (NaOH) deprotonates the α-carbon of 2-(methylthio)acetophenone[6],[7], forming a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. The subsequent dehydration is thermodynamically driven by the formation of a highly conjugated, stable enone system.

Protocol:

-

Dissolve 10.0 mmol of 2-(methylthio)acetophenone and 10.0 mmol of 3-methoxybenzaldehyde in 20 mL of absolute ethanol.

-

Cool the mixture to 0°C in an ice bath.

-

Dropwise, add 5.0 mL of a 20% aqueous NaOH solution to prevent uncontrolled exothermic side reactions (e.g., Cannizzaro reaction).

-

Stir at room temperature for 12 hours. The chalcone will precipitate as a yellow solid due to its high crystallinity and lower solubility in ethanol.

-

Filter, wash with cold ethanol, and recrystallize from ethanol/water.

Step 2: Chemoselective Hydrogenation

Objective: Reduce the alkene to an alkane without reducing the carbonyl group. Causality: Palladium on carbon (Pd/C) under mild hydrogen pressure (1 atm) selectively coordinates and reduces the carbon-carbon double bond[8]. High pressures or the use of stronger reducing agents (like LiAlH₄) would cause over-reduction, turning the target ketone into a secondary alcohol, thereby destroying the required pharmacophore.

Protocol:

-

Dissolve 5.0 mmol of the synthesized chalcone intermediate in 30 mL of ethyl acetate (EtOAc). EtOAc is chosen as it solubilizes the substrate well without participating in hydrogen bonding that might alter catalyst kinetics.

-

Add 10 mol% of 10% Pd/C catalyst carefully under an inert argon atmosphere to prevent spontaneous ignition.

-

Purge the flask with H₂ gas and maintain under a hydrogen balloon (1 atm) at room temperature for 4-6 hours.

-

Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the bright yellow spot (conjugated system) indicates completion.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst, then concentrate the filtrate in vacuo to yield the target diarylpropanone.

Self-Validating Analytical Protocol

To ensure the integrity of the synthesized molecule and validate that it matches the initial SMILES projection, a closed-loop analytical verification system must be employed.

Nuclear Magnetic Resonance (NMR) Feedback Loop

The success of the chemoselective hydrogenation is entirely self-validating via ¹H-NMR.

-

Chalcone Intermediate: The ¹H-NMR spectrum will show two distinct vinylic protons as doublets at ~7.5–7.8 ppm with a large coupling constant (

Hz), confirming the trans (E) geometry of the double bond. -

Target Diarylpropanone: Upon successful reduction, these vinylic doublets will completely disappear. They are replaced by two sets of multiplets (often appearing as pseudo-triplets) in the aliphatic region at ~3.0–3.3 ppm , corresponding to the four protons of the newly formed -CH2-CH2- bridge. The preservation of the carbonyl is confirmed via ¹³C-NMR by the presence of a peak at ~199 ppm .

Mass Spectrometry (LC-MS)

High-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI+) must yield an

References

-

Title : Simplified Molecular Input Line Entry System - Wikipedia Source : Wikipedia URL :[Link]

-

Title : Daylight Theory: SMARTS - A Language for Describing Molecular Patterns Source : Daylight Chemical Information Systems URL :[Link]

-

Title : Towards a Universal SMILES representation - A standard method to generate canonical SMILES based on the InChI Source : National Institutes of Health (NIH) / PMC URL :[Link]

-

Title : Selective Hydrogenation of Carbon-Carbon Double bonds of Chalcones Source : Agricultural and Biological Chemistry (Taylor & Francis) URL :[Link]

-

Title : An efficient and eco-friendly synthesis of quinolinyl chalcones under solvent-free conditions at room temperature Source : ResearchGate URL : [Link]

-

Title : Larsen 1996 | PDF | Ester | Organic Synthesis (Leukotriene Antagonists) Source : Scribd URL :[Link]

- Title: US6235942B1 - Process for preparing diketone compounds Source: Google Patents URL

Sources

- 1. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]

- 2. Towards a Universal SMILES representation - A standard method to generate canonical SMILES based on the InChI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Daylight Theory: SMARTS - A Language for Describing Molecular Patterns [daylight.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-(METHYLTHIO)ACETOPHENONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. US6235942B1 - Process for preparing diketone compounds - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

Bioactivity Potential & Medicinal Chemistry of 2'-Thiomethyl Propiophenones: A Scaffold Analysis

Executive Summary

The 2'-thiomethyl propiophenone scaffold represents a specialized, under-utilized pharmacophore in modern medicinal chemistry. While its 4'-isomer (para-substituted) is widely recognized in industrial photoinitiators (e.g., Irgacure 907), the 2'-thiomethyl (ortho-substituted) variant offers distinct steric and electronic advantages for drug design.

This technical guide analyzes the bioactivity potential of this scaffold not merely as a final product, but as a "privileged structure" precursor. The presence of the ortho-thiomethyl group (-SMe) introduces a unique lipophilic anchor that modulates metabolic stability (blocking ortho-hydroxylation) and induces torsional strain, forcing the carbonyl group out of coplanarity—a critical feature for improving selectivity in downstream derivatives like chalcones and pyrazolines.

Structural Basis & Synthetic Accessibility

The Ortho-Thio Advantage

In rational drug design, the 2'-position of the propiophenone core is pivotal. Unlike the 4'-position, which is sterically accessible, the 2'-position interacts directly with the carbonyl pharmacophore.

-

Metabolic Blockade: The -SMe group at the 2' position prevents Phase I metabolic oxidation (ortho-hydroxylation), potentially extending the half-life (

) of the molecule. -

Conformational Lock: The steric bulk of the sulfur atom (

van der Waals radius) creates a "molecular twist," preventing the phenyl ring from achieving planarity with the carbonyl. This reduces non-specific binding (promiscuity) often seen in planar intercalators. -

Lipophilicity: The methylthio group significantly increases

, facilitating blood-brain barrier (BBB) penetration for CNS-targeted applications.

Synthetic Pathways

The synthesis of 2'-thiomethyl propiophenones requires navigating the directing effects of the sulfur group.

Figure 1: Synthetic workflow for the generation of the 2'-thiomethyl propiophenone core and its primary bioactive derivatives.

Bioactivity Spectrum[1][2][3][4][5]

The "bioactivity" of 2'-thiomethyl propiophenones is best understood through their transformation into two primary classes of therapeutic agents: Chalcones and Mannich Bases .

Antimicrobial & Antifungal Potential

Derivatives of 2'-thiomethyl propiophenone exhibit potent activity against resistant strains. The sulfur atom acts as a "soft" donor, potentially interacting with metal cofactors in microbial enzymes.

| Derivative Class | Target Organism | Mechanism of Action | Est. IC50 / MIC |

| Chalcone (2'-SMe) | S. aureus (MRSA) | Inhibition of FtsZ assembly (cell division) | 4 - 8 µg/mL |

| Chalcone (2'-SMe) | Candida albicans | Ergosterol biosynthesis interference | 12 - 25 µg/mL |